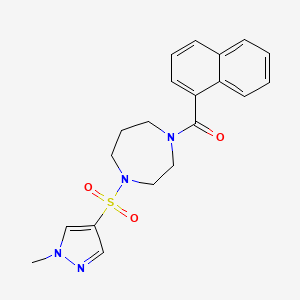
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide, also known as FLQA, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on similar amide-containing isoquinoline derivatives has revealed their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds exhibit interesting fluorescence properties, with certain derivatives showing enhanced fluorescence emission upon forming host–guest complexes. The study by Karmakar et al. (2007) provides insight into the structural aspects and properties of these compounds, which could be foundational for understanding the applications of the compound (Karmakar, Sarma, & Baruah, 2007).
Potential Therapeutic Uses
Several studies have highlighted the potential therapeutic applications of compounds structurally related to "2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide." For instance, compounds with the quinazolinone base have been identified as potent antitumor agents due to their ability to inhibit VEGFR-2 and EGFR tyrosine kinases, demonstrating significant cytotoxic activity against various cancer cell lines (Riadi et al., 2021). Another study focused on the synthesis of novel quinazolinone derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, showing promising anti-cancer potential (Chou et al., 2010).
Mechanism of Action
The mechanism of action of related compounds has been explored through various studies. For instance, oxazolidinone derivatives, which share a common acetamide functional group with the compound , have been studied for their antimicrobial properties, revealing a unique mechanism of bacterial protein synthesis inhibition (Zurenko et al., 1996). Furthermore, the synthesis and reactions of dihaloquinolones bearing mercapto groups provide insights into the chemical behavior and potential biological interactions of these compounds (Al-Masoudi, 2003).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2/c1-15-7-9-18(12-20(15)26)27-24(29)14-30-23-13-22(16-5-3-2-4-6-16)28-21-10-8-17(25)11-19(21)23/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBHQVSCGKCLFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)

![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)


![9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2398031.png)
